5-Methylisoxazole-4-carbaldehyde can be synthesized through various chemical reactions involving starting materials such as aldehydes and hydroxylamine derivatives. It belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. Isoxazoles are particularly significant in pharmaceuticals due to their ability to act as intermediates in drug synthesis and their potential therapeutic effects.
The synthesis of 5-Methylisoxazole-4-carbaldehyde can be achieved through several methods:
The synthesis often requires careful control of temperature and reaction conditions to minimize by-products. For example, using strong acids during hydrolysis can enhance the yield of desired products while suppressing unwanted side reactions .
The molecular formula for 5-Methylisoxazole-4-carbaldehyde is . The structure features:
Crystallographic Data:
5-Methylisoxazole-4-carbaldehyde participates in various chemical reactions:
The mechanism of action for 5-Methylisoxazole-4-carbaldehyde primarily revolves around its reactivity due to the presence of the aldehyde functional group. In biological systems, it may interact with enzymes or receptors through:
Relevant data regarding its reactivity indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups on the ring .
5-Methylisoxazole-4-carbaldehyde has several applications in scientific research:
5-Methylisoxazole-4-carbaldehyde serves as a versatile scaffold in synthetic organic chemistry due to its dual electrophilic sites: the aldehyde group and the electron-deficient isoxazole ring. The aldehyde functionality undergoes nucleophilic addition, reductive amination, and condensation reactions, while the isoxazole core participates in cycloadditions and metal-catalyzed cross-couplings. This reactivity profile enables the construction of complex molecular architectures, such as pharmacologically active heterocycles and functionalized polymers [5] [8]. For example, its formyl group is instrumental in synthesizing hydrazone derivatives like 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbaldehyde hydrazone, which exhibit bioactivity relevant to agrochemical development [2] [7]. The compound’s air sensitivity necessitates anhydrous handling but does not impede its utility in multistep syntheses [1].
Table 1: Representative Derivatives Synthesized from 5-Methylisoxazole-4-carbaldehyde
Derivative | Molecular Formula | Key Application | Reference |
---|---|---|---|
3-(4-Fluorophenyl)-5-methylisoxazole-4-carbaldehyde | C₁₁H₈FNO₂ | Pharmaceutical intermediates | [1] |
3-(4-Chlorophenyl)-5-methylisoxazole-4-carbaldehyde | C₁₁H₈ClNO₂ | Neurological disorder drug candidates | [3] |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde | C₁₁H₇Cl₂NO₂ | Antimicrobial agents | [7] |
5-(3-Ethyl-5-methylisoxazole-4-carboxamido) isophthalic acid | C₁₆H₁₅N₂O₆ | GPCR171 agonists for metabolic disorders | [10] |
Isoxazole derivatives have transitioned from natural product analogs to engineered therapeutic agents over five decades. Early discoveries featured sulfamethoxazole (1961), an antibacterial sulfonamide containing an isoxazole ring, which demonstrated the scaffold’s metabolic stability and target specificity [5]. By the 1980s, β-lactam antibiotics like oxacillin incorporated isoxazolyl groups to resist penicillinase degradation, enhancing their efficacy against resistant bacteria [5]. Contemporary research leverages computational tools to refine isoxazole bioactivity, as seen in in silico assessments of 5-methylisoxazole-4-carboxamide derivatives as anticancer agents [5]. The evolution of catalytic strategies—particularly ruthenium-mediated cyclizations—has enabled regioselective functionalization of the isoxazole ring, expanding access to derivatives like 3,4-di-substituted carbaldehydes for targeted drug design [8].
Table 2: Milestones in Isoxazole-Based Drug Development
Era | Exemplar Compound | Therapeutic Area | Innovation |
---|---|---|---|
1960s | Sulfamethoxazole | Anti-infectives | First-line treatment for urinary tract infections |
1980s | Oxacillin | Antibiotics | Penicillinase-resistant β-lactams |
2000s | COX-2 inhibitors (Isoxicam) | Anti-inflammatories | Improved gastrointestinal safety profiles |
2020s | GPCR171 agonists | Metabolic disorders | Structure-based design using isoxazole cores |
The isoxazole ring in 5-methylisoxazole-4-carbaldehyde functions as a bioisostere for peptide bonds or aromatic amino acids, enabling the development of metabolically stable peptidomimetics. This property is exploited in designing GPCR171 agonists like 5-(3-ethyl-5-methylisoxazole-4-carboxamido)isophthalic acid (KM-1), where the isoxazole carboxamide mimics the C-terminal tetrapeptide (LLPP) of BigLEN neuropeptides [10]. Molecular docking studies confirm that such derivatives occupy the agonist binding site of GPCR171, modulating appetite-related pathways in murine models [10]. Additionally, the aldehyde moiety facilitates Schiff base formation with amino groups, allowing conjugation to peptide backbones without disrupting secondary structure. This approach is pivotal in creating kinase inhibitors and antineoplastic hybrids, where the isoxazole enhances target affinity and pharmacokinetic properties like gastrointestinal absorption and cytochrome P450 inertness [5] [10].
Table 3: Peptidomimetic Applications of 5-Methylisoxazole-4-carbaldehyde Derivatives
Hybrid Compound | Target Receptor | Biological Outcome | Design Strategy |
---|---|---|---|
KM-1 (Isoxazole-isophthalate conjugate) | GPCR171 | Increased food intake in mice | Mimics C-terminal LLPP motif of BigLEN |
Trifluoromethyl-isoxazole dipeptide analogs | Kinases | Antiproliferative activity in MCF-7 cells | Isoxazole as tyrosine bioisostere |
Isoxazole-penicillin V conjugates | Penicillin-binding proteins | Enhanced bacterial cell wall disruption | β-Lactam stabilization via isoxazole ring |
The integration of 5-methylisoxazole-4-carbaldehyde into peptide hybrids underscores its dual role as a conformational constraint and pharmacophore amplifier, driving advances in treating metabolic disorders and oncology [5] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1